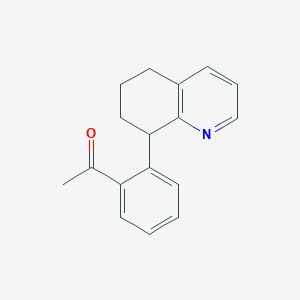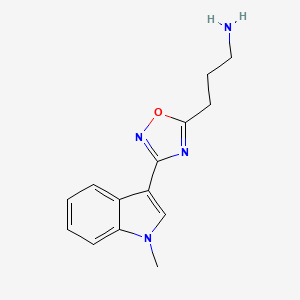
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that features both an indole and an oxadiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the indole moiety. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group .
Applications De Recherche Scientifique
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antitumor agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also contribute to the compound’s biological activity by stabilizing the molecule and enhancing its binding affinity to targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
- 3-(1H-Indazol-1-yl)propan-1-amine
- 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine methanesulfonate
Uniqueness
What sets 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine apart from similar compounds is the presence of both the indole and oxadiazole rings. This unique combination can result in a broader range of biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H16N4O |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
3-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C14H16N4O/c1-18-9-11(10-5-2-3-6-12(10)18)14-16-13(19-17-14)7-4-8-15/h2-3,5-6,9H,4,7-8,15H2,1H3 |
Clé InChI |
WDBGSOAWAUNLOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


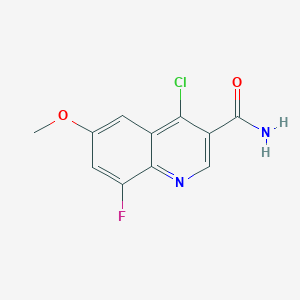

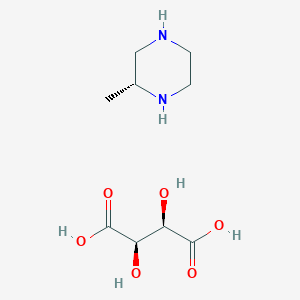

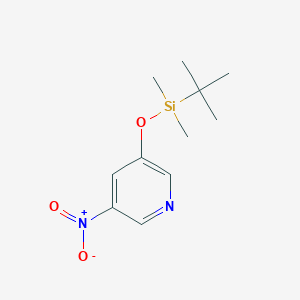
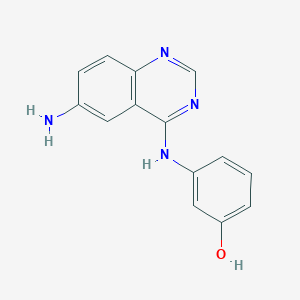
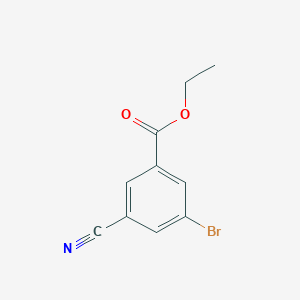

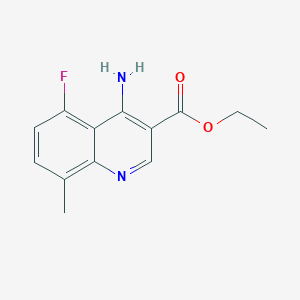
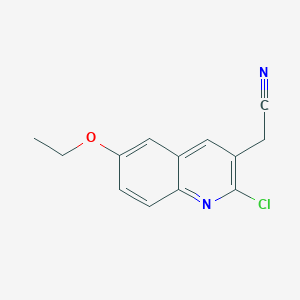
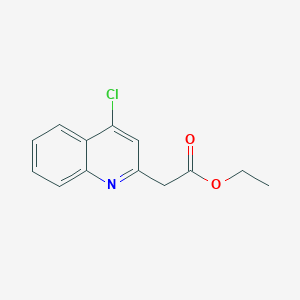
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
